molecular formula C20H13Cl2F2N3O5S B1677188 Oglemilast CAS No. 778576-62-8

Oglemilast

Cat. No.: B1677188
CAS No.: 778576-62-8
M. Wt: 516.3 g/mol
InChI Key: OKFDRAHPFKMAJH-UHFFFAOYSA-N
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Description

Oglemilast, also known as GRC-3886, is a potent and selective inhibitor of phosphodiesterase-4 (PDE4). It has been investigated for its potential in treating chronic obstructive pulmonary disease and asthma. The compound was originally developed by Glenmark Pharmaceuticals and has undergone various clinical trials to evaluate its efficacy and safety .

Mechanism of Action

Target of Action

Oglemilast is a potent and orally active phosphodiesterase-4 (PDE4) inhibitor . PDE4 is a cAMP-specific phosphodiesterase and is the dominant PDE in inflammatory cells, vascular endothelial cells, smooth muscle cells, keratinocytes, chondrocytes, and the central nervous system .

Mode of Action

This compound interacts with its target, PDE4, by inhibiting its activity. This inhibition prevents the breakdown of cAMP, a major intracellular messenger . The increased intracellular levels of cAMP mediate the actions of the beta-sympathomimetic agonists .

Biochemical Pathways

The inhibition of PDE4 by this compound affects the cAMP pathway. This pathway plays a crucial role in a variety of cellular responses, including inflammation and smooth muscle relaxation . By preventing the breakdown of cAMP, this compound enhances these responses, potentially leading to anti-inflammatory effects and bronchodilation .

Pharmacokinetics

The metabolism and excretion details are yet to be determined .

Result of Action

This compound’s inhibition of PDE4 leads to increased levels of cAMP, which can have various effects at the molecular and cellular level. For instance, it has been shown to inhibit pulmonary cell infiltration, including eosinophilia and neutrophilia, both in vitro and in vivo . This suggests that this compound may have potential for the treatment of inflammatory airway diseases .

Action Environment

The efficacy and stability of this compound, like many other drugs, can be influenced by various environmental factors. These can include the presence of other drugs, the patient’s diet, and individual genetic factors . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oglemilast involves multiple steps, starting from the preparation of the dibenzofuran core. The key steps include:

    Formation of the Dibenzofuran Core: This involves the cyclization of appropriate precursors under controlled conditions.

    Functionalization: Introduction of functional groups such as chloro, fluoro, and methanesulfonyl groups through reactions like halogenation and sulfonylation.

    Coupling Reactions: Coupling of the functionalized dibenzofuran with other intermediates to form the final compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methanesulfonyl group.

    Reduction: Reduction reactions can target the nitro groups present in the intermediates used for its synthesis.

    Substitution: Halogenation and sulfonylation are common substitution reactions involved in its synthesis.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

    Sulfonylating Agents: Methanesulfonyl chloride.

Major Products: The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound .

Scientific Research Applications

Oglemilast has been extensively studied for its potential therapeutic applications:

Comparison with Similar Compounds

    Roflumilast: Another PDE4 inhibitor used for treating chronic obstructive pulmonary disease.

    Apremilast: A PDE4 inhibitor used for treating psoriasis and psoriatic arthritis.

Comparison:

Properties

IUPAC Name

N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-8-(methanesulfonamido)dibenzofuran-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2F2N3O5S/c1-33(29,30)27-9-2-4-14-11(6-9)16-10(3-5-15(18(16)31-14)32-20(23)24)19(28)26-17-12(21)7-25-8-13(17)22/h2-8,20,27H,1H3,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFDRAHPFKMAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)OC3=C(C=CC(=C23)C(=O)NC4=C(C=NC=C4Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2F2N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70999058
Record name N-(3,5-Dichloropyridin-4(1H)-ylidene)-4-(difluoromethoxy)-8-[(methanesulfonyl)amino]dibenzo[b,d]furan-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70999058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

778576-62-8
Record name Oglemilast [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0778576628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oglemilast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12375
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(3,5-Dichloropyridin-4(1H)-ylidene)-4-(difluoromethoxy)-8-[(methanesulfonyl)amino]dibenzo[b,d]furan-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70999058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OGLEMILAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67GXQ6WCC6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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